2-Fluoro-4-formylbenzoic acid
Overview
Description
2-Fluoro-4-formylbenzoic acid is a useful research compound. Its molecular formula is C8H5FO3 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Organic Compounds
2-Fluoro-4-formylbenzoic acid is utilized in the synthesis of various heterocyclic organic compounds. For instance, transformations of 2-formylbenzoic acid, a related compound, have been employed to synthesize phthalides and isoindolinones. These are achieved through catalytic processes using cinchonine and nonafluoro-tert-butanol, leading to enantiomerically enriched compounds with high yields and enantiomeric excesses (Niedek et al., 2016).
Antifungal Activity
Compounds like 2-formylphenylboronic acid and its fluoro-isomeric forms, including structures similar to this compound, have shown significant antifungal activities against strains such as Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent and the tautomeric equilibrium in these compounds play a crucial role in their antifungal properties (Borys et al., 2019).
Insecticidal Activity
Similar to this compound, derivatives of 4-Fluoro-3-phenoxybenzoic acid have been synthesized and evaluated for their insecticidal activity against certain crop pests. These compounds, which include oxadiazoles, demonstrate varying degrees of effectiveness in pest control (Mohan et al., 2004).
Potential in Cancer Therapy
Derivatives of 4-formylbenzoic acid, closely related to this compound, have been synthesized and assessed for their cytotoxic activities against cancer cells. These compounds, particularly triphenylstannyl 4-((arylimino)methyl)benzoates, have demonstrated potent cytotoxic efficacy, enhanced over traditional agents like cisplatin. They are found to induce apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Basu Baul et al., 2017).
Metal-Organic Frameworks (MOFs)
2-Fluorobenzoic acid, similar in structure to this compound, is widely used in the preparation of rare-earth metal-organic frameworks (MOFs). The presence of fluorine in these MOFs suggests a potential for this compound in the development of novel MOF structures with specific properties (Vizuet et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
The compound contains both an aldehyde and a carboxylic acid group , which could potentially interact with biological targets through various mechanisms, such as hydrogen bonding or covalent bonding.
Pharmacokinetics
Factors such as its molecular weight and physical state may influence its bioavailability.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the protein level.
Action Environment
The action, efficacy, and stability of 2-Fluoro-4-formylbenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound at room temperature , indicating that temperature can affect its stability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-formylbenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . These interactions are crucial for the synthesis of complex molecules and can influence the activity of enzymes involved in these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to interact with specific sites on enzymes, leading to changes in their activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo. These effects are influenced by the compound’s interaction with cellular components and its ability to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport mechanisms are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization is essential for its activity and can impact its interactions with other biomolecules .
Properties
IUPAC Name |
2-fluoro-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIUAFUJPATDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593798 | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
604000-97-7 | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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